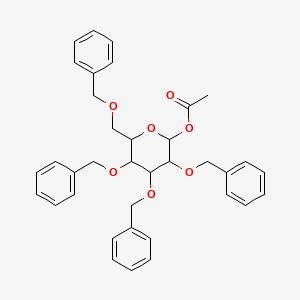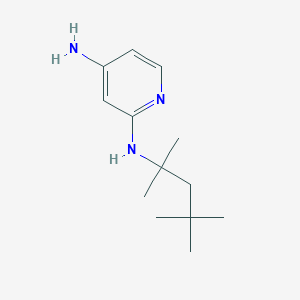![molecular formula C9H11ClO B8762051 2-[(Chloromethoxy)methyl]toluene CAS No. 88041-87-6](/img/structure/B8762051.png)
2-[(Chloromethoxy)methyl]toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Chloromethoxy)methyl]toluene is an organic compound characterized by the presence of a chloromethyl group attached to a 2-methylbenzyl ether. This compound is part of the broader class of chloroalkyl ethers, which are known for their reactivity and utility in organic synthesis. This compound is used primarily as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-[(Chloromethoxy)methyl]toluene can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzyl alcohol with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc bromide. The reaction typically proceeds under mild conditions, with the chloromethyl methyl ether being generated in situ from dimethoxymethane and acetyl chloride .
Industrial Production Methods
Industrial production of chloromethyl 2-methylbenzyl ether often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Safety measures are crucial due to the carcinogenic nature of chloromethyl methyl ether .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Chloromethoxy)methyl]toluene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can yield the corresponding methylbenzyl ether.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methylbenzyl ether.
Aplicaciones Científicas De Investigación
2-[(Chloromethoxy)methyl]toluene is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and tracking.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of chloromethyl 2-methylbenzyl ether involves the formation of a chloromethyl cation, which acts as an electrophile in various reactions. This cation can undergo electrophilic substitution with aromatic compounds, leading to the formation of chloromethylated derivatives. The presence of a Lewis acid catalyst, such as zinc iodide, enhances the formation of the chloromethyl cation and facilitates the reaction .
Comparación Con Compuestos Similares
2-[(Chloromethoxy)methyl]toluene can be compared with other chloroalkyl ethers such as:
Chloromethyl methyl ether:
Bis(chloromethyl) ether: Known for its use in the production of ion-exchange resins and as a chloromethylating agent.
Benzyl chloromethyl ether: Utilized in organic synthesis for the protection of hydroxyl groups.
This compound is unique due to its specific structure, which imparts distinct reactivity and applications in various fields.
Propiedades
Número CAS |
88041-87-6 |
|---|---|
Fórmula molecular |
C9H11ClO |
Peso molecular |
170.63 g/mol |
Nombre IUPAC |
1-(chloromethoxymethyl)-2-methylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-8-4-2-3-5-9(8)6-11-7-10/h2-5H,6-7H2,1H3 |
Clave InChI |
PEDBYJGJBGFICO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1COCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4,6-Dihydropyrazolo[1,5-c]thiazol-2-yl)methanol](/img/structure/B8762008.png)








